[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
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Overview
Description
[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, a thiazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 4-ethoxyphenylacetic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole ring.
Scientific Research Applications
[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenylacetic acid: A simpler compound with similar structural features but lacking the thiazole ring.
4-Methoxyphenylacetic acid: Another related compound with a methoxy group instead of an ethoxy group.
Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.
Uniqueness
[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the ethoxyphenyl group and the thiazole ring allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-11-6-4-10(5-7-11)14-12(8-13(16)17)19-9(2)15-14/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTGTVRWXMMDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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